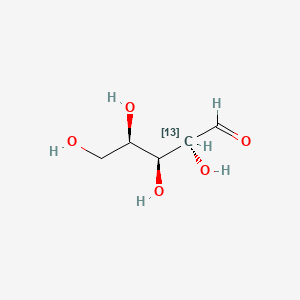
(R)-Etodolac-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Etodolac-d4 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. This compound is specifically labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific research applications. The deuterium labeling helps in tracing the metabolic pathways and understanding the pharmacokinetics of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Etodolac-d4 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Etodolac with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can directly incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Etodolac-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
®-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-Etodolac-d4 into its reduced forms.
Substitution: The deuterium atoms in ®-Etodolac-d4 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or hydrocarbons.
Applications De Recherche Scientifique
®-Etodolac-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of Etodolac in the body.
Drug Metabolism: Helps in studying the metabolism of Etodolac and identifying its metabolites.
Isotope Labeling: Employed in various research fields for isotope labeling studies.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
The mechanism of action of ®-Etodolac-d4 is similar to that of Etodolac. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Etodolac-d4 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etodolac: The non-deuterated form of ®-Etodolac-d4.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A commonly used NSAID for pain and inflammation.
Uniqueness
®-Etodolac-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and drug metabolism research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
291.38 g/mol |
Nom IUPAC |
2-[(1R)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i8D2,9D2 |
Clé InChI |
NNYBQONXHNTVIJ-HXDATLCLSA-N |
SMILES isomérique |
[2H]C1(C2=C([C@@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
SMILES canonique |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


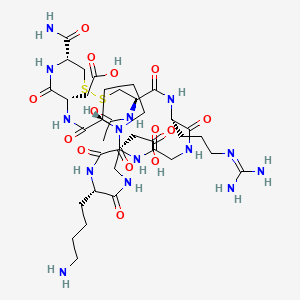
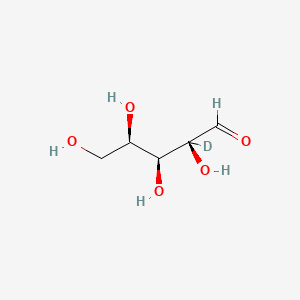
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
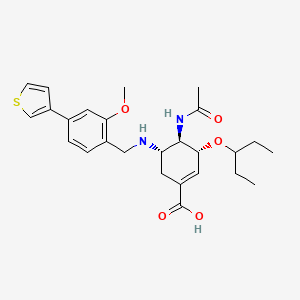
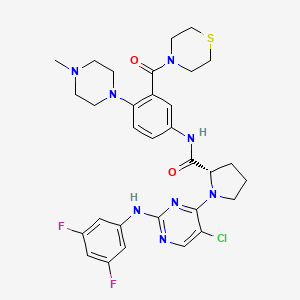
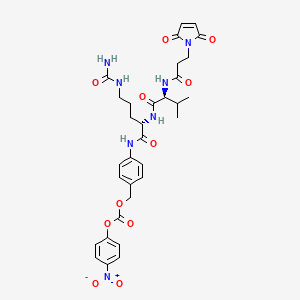
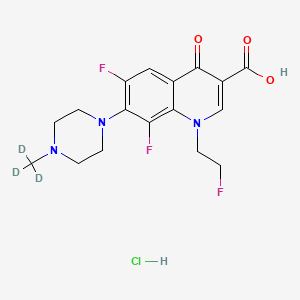



![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)

